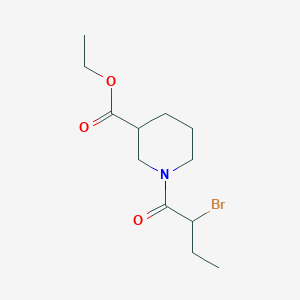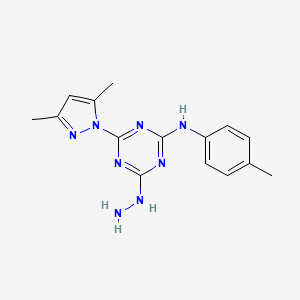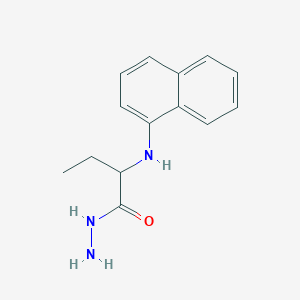
1-(2-溴丁酰基)哌啶-3-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C12H20BrNO3 and a molecular weight of 306.20 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a piperidine ring, a bromobutanoyl group, and an ethyl ester functional group.
科学研究应用
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate has several applications in scientific research:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobutanoyl Group: The bromobutanoyl group is introduced via a bromination reaction, where a butanoyl precursor is treated with a brominating agent such as bromine or N-bromosuccinimide.
Industrial Production Methods
Industrial production of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Precursors: Large-scale synthesis of piperidine and butanoyl precursors.
Controlled Bromination: Bromination is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Esterification in Batch Reactors: The esterification process is conducted in batch reactors with continuous monitoring of reaction parameters to optimize yield.
化学反应分析
Types of Reactions
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Reduction: Alcohol derivatives of the original compound.
Hydrolysis: Piperidine-3-carboxylic acid and ethanol.
作用机制
The mechanism of action of ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to covalent modification and alteration of their function .
相似化合物的比较
Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-(2-chlorobutanoyl)piperidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 1-(2-iodobutanoyl)piperidine-3-carboxylate: Contains an iodine atom instead of bromine.
Ethyl 1-(2-fluorobutanoyl)piperidine-3-carboxylate: Contains a fluorine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the different halogen atoms present.
属性
IUPAC Name |
ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKAZUXFNPDFCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)acetic acid](/img/structure/B1326649.png)


![2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1326655.png)

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326658.png)
![2-[(4-Chloro-2-methylphenyl)amino]butanohydrazide](/img/structure/B1326662.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1326667.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)
